molecular formula C12H18N2O2 B135908 Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 157356-73-5

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B135908
CAS No.: 157356-73-5
M. Wt: 222.28 g/mol
InChI Key: IEJYWOUUSSOSKC-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also referred to as Ethyl 4-isopropenyl-2-propyl-1H-imidazole-5-carboxylate, is a compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical agents like Olmesartan, an antihypertensive medication. This article explores the biological activities associated with this compound, including its antibacterial and antifungal properties, as well as its role in drug synthesis.

  • Chemical Formula : C12H18N2O2
  • Molecular Weight : 222.28 g/mol
  • CAS Number : 157356-73-5

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit notable antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antibacterial agents in response to rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy against fungal strains was assessed, revealing the following MIC values:

Fungal StrainMIC (mg/mL)
Candida albicans0.015
Fusarium oxysporum0.056

The compound's ability to inhibit fungal growth further emphasizes its potential as a therapeutic agent in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to its structural features that facilitate interaction with bacterial and fungal cell membranes. The imidazole ring is known for its role in disrupting cell wall synthesis and function, which is pivotal in the inhibition of microbial growth.

Case Studies

Several case studies have highlighted the significance of imidazole derivatives in drug development:

  • Study on Antibacterial Properties : A study published in MDPI evaluated multiple imidazole derivatives, including Ethyl 4-(prop-1-en-2-yl)-2-propyl, demonstrating their effectiveness against multi-drug resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
  • Antifungal Efficacy : Research conducted on various antifungal agents indicated that compounds similar to Ethyl 4-(prop-1-en-2-yl)-2-propyl could serve as lead compounds for developing new antifungal therapies, particularly against Candida species .
  • Synthesis and Application : The compound is also noted for its role as an intermediate in synthesizing Olmesartan medoxomil, highlighting its importance in cardiovascular pharmacotherapy .

Properties

IUPAC Name

ethyl 4-prop-1-en-2-yl-2-propyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-5-7-9-13-10(8(3)4)11(14-9)12(15)16-6-2/h3,5-7H2,1-2,4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJYWOUUSSOSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442106
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157356-73-5
Record name Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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